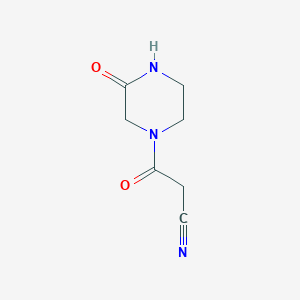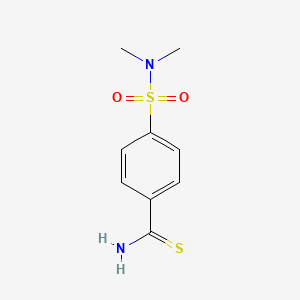
2-Bromo-4-(3-bromophenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-bromophenyl)-1-butene: is an organic compound that belongs to the class of halogenated alkenes This compound is characterized by the presence of two bromine atoms attached to a butene backbone, with one bromine atom located at the second carbon of the butene chain and the other bromine atom attached to the phenyl ring at the third position The molecular formula of this compound is C10H10Br2, and it has a molecular weight of 28900 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromophenyl)-1-butene can be achieved through several synthetic routes. One common method involves the bromination of 4-phenyl-1-butene. The reaction is typically carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.
Another synthetic route involves the use of 3-bromophenylmagnesium bromide, which is prepared by reacting 3-bromobromobenzene with magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-bromo-1-butene to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Bromo-4-(3-bromophenyl)-1-butene can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reduction of this compound can lead to the formation of 2-bromo-4-(3-bromophenyl)butane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives. Common nucleophiles include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: 2-Bromo-4-(3-bromophenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-4-(3-bromophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties. Its incorporation into polymer backbones can impart unique characteristics to the resulting materials.
Chemical Biology: It serves as a probe in chemical biology studies to investigate the interactions of halogenated alkenes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-bromophenyl)-1-butene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. In oxidation reactions, the double bond in the butene chain is typically targeted, leading to the formation of epoxides or diols.
Comparison with Similar Compounds
2-Bromo-1-butene: This compound lacks the phenyl ring, making it less complex and potentially less reactive in certain reactions.
4-Bromo-1-butene: Similar to 2-Bromo-1-butene but with the bromine atom at a different position, affecting its reactivity and applications.
3-Bromo-1-butene:
Uniqueness:
2-Bromo-4-(3-bromophenyl)-1-butene is unique due to the presence of both a phenyl ring and two bromine atoms. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of the phenyl ring and the bromine atoms allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(3-bromobut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASVCVXQDBMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641101 |
Source


|
| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-32-9 |
Source


|
| Record name | 1-Bromo-3-(3-bromo-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)





![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)



![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)


